N-[7-(2-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide
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Overview
Description
N-[7-(2-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(2-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with 2-aminobenzamide in the presence of a base such as pyridine. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 60°C) to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the employment of green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[7-(2-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can produce alcohol derivatives .
Scientific Research Applications
N-[7-(2-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[7-(2-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-nitrobenzamide
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)aminobenzamide
Uniqueness
N-[7-(2-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide stands out due to its unique quinazolinone core structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[7-(2-chlorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2/c22-17-9-5-4-8-15(17)14-10-18-16(19(26)11-14)12-23-21(24-18)25-20(27)13-6-2-1-3-7-13/h1-9,12,14H,10-11H2,(H,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXNNCXKMQIBSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=CN=C(N=C21)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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